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molecular formula C8H7FO2 B181733 4-Fluoro-2-methylbenzoic acid CAS No. 321-21-1

4-Fluoro-2-methylbenzoic acid

Cat. No. B181733
M. Wt: 154.14 g/mol
InChI Key: KDXOONIQRUZGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402581B2

Procedure details

A mixture of 4-fluoro-2-methylbenzonitrile (19.8 g, 150 mmol), KOH (24.3 g, 380 mmol) and water (300 mL) was heated to reflux for two days. The mixture was then acidified with concentrated HCl while cooling. The product was collected by filtration and the filter cake was washed with water. The solid material was dried standing in the hood for several days. There was obtained 20.8 g (92%) of 4-fluoro-2-methylbenzoic acid as a solid material. 1H NMR (300 MHz, DMSO-d6): 2.5 (s, 3H), 7.0-7.2 (m, 2H), 7.9 (t, 1H), 12.8 (b, 1H).
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[C:4]([CH3:10])[CH:3]=1.[OH-:11].[K+].Cl.[OH2:14]>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:14])=[O:11])=[C:4]([CH3:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)C
Name
Quantity
24.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
the filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
The solid material was dried
WAIT
Type
WAIT
Details
standing in the hood for several days

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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